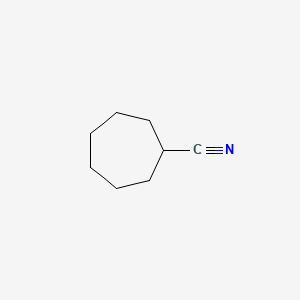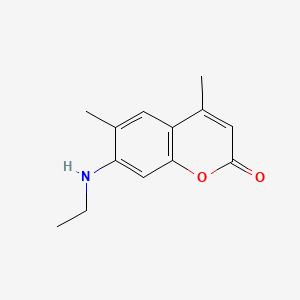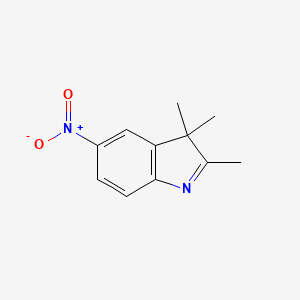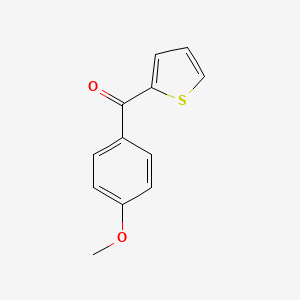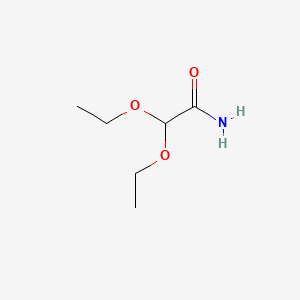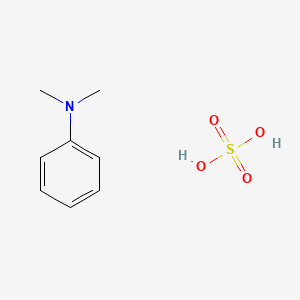
Propane, 2-(ethenyloxy)-
Overview
Description
“Propane, 2-(ethenyloxy)-” is a chemical compound with the formula C5H10O . It is also known by other names such as Ether, isopropyl vinyl; Isopropoxyethene; Isopropoxyethylene; Isopropyl vinyl ether; Vinyl isopropyl ether; 2-(Ethenyloxy)propane; CH2=CHOCH(CH3)2; 1-Isopropoxyethylene; 2-(vinyloxy)propane .
Molecular Structure Analysis
The molecular structure of “Propane, 2-(ethenyloxy)-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“Propane, 2-(ethenyloxy)-” has a molecular weight of 86.1323 . More detailed physical and chemical properties were not found in the web search results.Scientific Research Applications
Photoreactive Materials
Isopropyl Vinyl Ether is used in the creation of photoreactive materials, particularly in photoresists. These materials consist of an acidic polymer, a vinyl ether crosslinker, and a photoacid generator. This system allows any polymer with acidic groups to be converted into a photopolymer by adding a vinyl ether crosslinker and a photoacid generator .
Free Radical Polymerization
The compound is involved in free radical polymerization studies. It has been observed that the yields and molecular weights of the resulting polymers depend on the conditions of polymerization and the structure of the ether .
Radical Homopolymerization
Isopropyl Vinyl Ether can be activated by lithium salts for radical homopolymerization. This process is enhanced by cation-π complexation between Li+ and vinyl ether, which reduces the electron density of the vinyl group, increasing the stability of σ-radicals and suppressing side reactions .
Hydroxy-functional Polymerization
Recent advances have enabled radical homopolymerization with hydroxy-functional vinyl ethers. This achievement is attributed to hydrogen bonding between the oxygen of the vinyl ether and other components .
Stereoselective Polymerization
A novel approach has been developed for catalyst-controlled stereoselective polymerization of vinyl ethers. This method overcomes conventional chain-end stereochemical bias, allowing access to isotactic poly(vinyl ether)s with high degrees of isotacticity .
Mechanism of Action
Target of Action
ISOPROPYL VINYL ETHER, also known as Vinyl isopropyl ether, 2-ethenoxypropane, or Propane, 2-(ethenyloxy)-, primarily targets the process of polymerization . It is used in the creation of polymers, specifically in the process of cationic polymerization .
Mode of Action
ISOPROPYL VINYL ETHER interacts with its targets through a process known as cationic polymerization . This process involves the use of a catalyst to control the stereoselective polymerization of the vinyl ether substrates . The method overrides conventional chain-end stereochemical bias to achieve catalyst-controlled stereoselective polymerization .
Biochemical Pathways
The primary biochemical pathway affected by ISOPROPYL VINYL ETHER is the polymerization pathway . The compound’s interaction with this pathway results in the formation of isotactic poly(vinyl ether)s with high degrees of isotacticity . These materials display the tensile properties of commercial polyolefins but adhere more strongly to polar substrates .
Result of Action
The molecular and cellular effects of ISOPROPYL VINYL ETHER’s action primarily involve changes in the structure and properties of polymers. The compound enables the creation of isotactic poly(vinyl ether)s with high degrees of isotacticity . These polymers display the tensile properties of commercial polyolefins but adhere more strongly to polar substrates, indicating their promise for next-generation engineering applications .
properties
IUPAC Name |
2-ethenoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUGVECARVKIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25585-49-3 | |
| Record name | Propane, 2-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061292 | |
| Record name | Propane, 2-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane, 2-(ethenyloxy)- | |
CAS RN |
926-65-8 | |
| Record name | Isopropyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-(ethenyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(vinyloxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isopropyl vinyl ether?
A1: The molecular formula of isopropyl vinyl ether is C5H10O, and its molecular weight is 86.13 g/mol.
Q2: Is there any spectroscopic data available for isopropyl vinyl ether?
A2: While the provided abstracts do not delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed for structural characterization of such compounds.
Q3: How does isopropyl vinyl ether behave in cationic polymerization?
A3: Isopropyl vinyl ether readily undergoes cationic polymerization. Studies have shown that the rate of polymerization is influenced by factors like initiator system [, , ], solvent polarity [, ], and temperature [].
Q4: Can isopropyl vinyl ether participate in controlled polymerization reactions?
A4: Yes, researchers have achieved controlled cationic polymerization of isopropyl vinyl ether using specific initiating systems like AgClO4/Ph2CHBr/dialkyl sulfide [] and metal-free photoinitiation with diaryliodonium salts [].
Q5: How does the structure of isopropyl vinyl ether influence its reactivity compared to other vinyl ethers?
A5: The isopropyl group in isopropyl vinyl ether impacts its reactivity. For instance, it polymerizes faster than ethyl vinyl ether in radiation-induced cationic polymerization, though their rates converge at infinite dielectric constant []. Additionally, the bulky isopropyl group plays a role in the stereoregularity of the resulting polymers when specific catalysts are used [].
Q6: Can isopropyl vinyl ether be copolymerized with other monomers?
A6: Yes, isopropyl vinyl ether has been successfully copolymerized with various monomers, including:
- Other vinyl ethers: Studies have investigated its copolymerization with ethyl vinyl ether in radiation-induced reactions [].
- Oxiranes: Research demonstrates its copolymerization with oxiranes like isobutylene oxide [, ], yielding copolymers with controlled architectures through concurrent cationic vinyl-addition and ring-opening mechanisms.
- Dienic hydrocarbons: Early research explored its copolymerization with dienic hydrocarbons [].
Q7: Does isopropyl vinyl ether undergo any other notable reactions besides polymerization?
A7: Yes, isopropyl vinyl ether undergoes thermal decomposition, primarily yielding propylene and acetaldehyde through an intramolecular mechanism [, ]. This decomposition is influenced by temperature and the presence of inhibitors [].
Q8: Have there been any computational chemistry studies on isopropyl vinyl ether?
A8: While the provided abstracts don't mention specific computational studies on isopropyl vinyl ether, researchers often employ computational tools to study polymerization kinetics, monomer reactivity, and polymer properties. Techniques like Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations could offer insights into its behavior.
Q9: What is the stability of isopropyl vinyl ether under various conditions?
A9: Isopropyl vinyl ether undergoes thermal decomposition at elevated temperatures [, ]. Additionally, 1-arylethyl vinyl ethers, which are structurally similar, are prone to rapid oxidation and hydrolysis []. This suggests that isopropyl vinyl ether might require careful handling and storage to prevent degradation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





